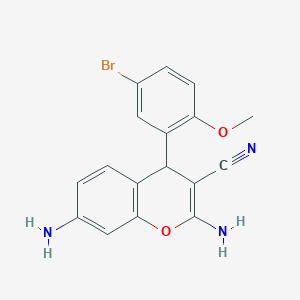
2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile is an organic compound with a molecular formula of C18H13BrN4O2. It belongs to the class of chromene derivatives and has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile is not well understood. However, it has been suggested that the compound may exert its biological activities by interacting with specific molecular targets in cells.
Biochemical and Physiological Effects
Studies have shown that this compound can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis in cancer cells and inhibit the growth of Mycobacterium tuberculosis. In addition, the compound has been reported to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile in lab experiments is its broad-spectrum antimicrobial activity. It has also been found to exhibit anticancer and antitubercular activities, which make it a promising candidate for drug development. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile. One area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. This information could facilitate the development of more potent and selective derivatives of the compound. Another area of research is the evaluation of its efficacy and safety in animal models, which could provide important preclinical data for drug development. Finally, the synthesis of novel derivatives of this compound with improved properties could lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile has been reported in the literature. The method involves the reaction of 5-bromo-2-methoxybenzaldehyde, malononitrile, and 2-amino-4,5-dimethoxybenzene in the presence of ammonium acetate and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained as a yellow solid after purification.
Wissenschaftliche Forschungsanwendungen
2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile has been found to exhibit various biological activities, including antimicrobial, anticancer, and antitubercular activities. It has also been reported to possess antioxidant and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
2,7-diamino-4-(5-bromo-2-methoxyphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-22-14-5-2-9(18)6-12(14)16-11-4-3-10(20)7-15(11)23-17(21)13(16)8-19/h2-7,16H,20-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIAJYXSRFAJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

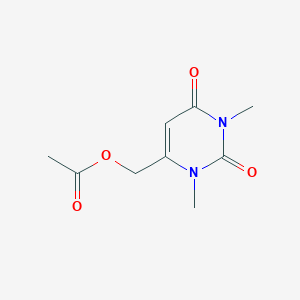
![butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5160648.png)
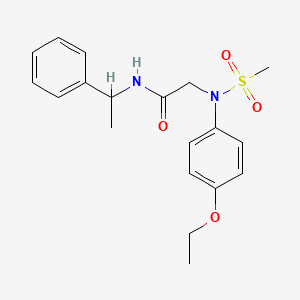
![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5160662.png)
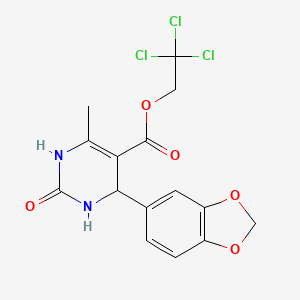
![4-[(4-sec-butyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5160673.png)
![2-(2-chlorophenyl)-5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5160678.png)
![N-isopropyl-2-{4-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B5160685.png)
![2-chloro-N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5160686.png)
![N-[4-(butyrylamino)-2-methylphenyl]benzamide](/img/structure/B5160699.png)
![1-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)pyrrolidine](/img/structure/B5160700.png)
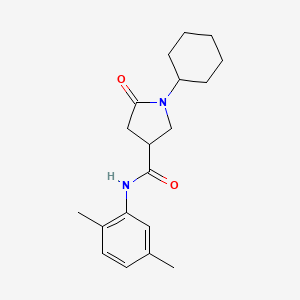
![isobutyl 4-[2-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5160726.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5160728.png)